![molecular formula C15H11N5O6S B2794701 3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide CAS No. 2350179-15-4](/img/structure/B2794701.png)

3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

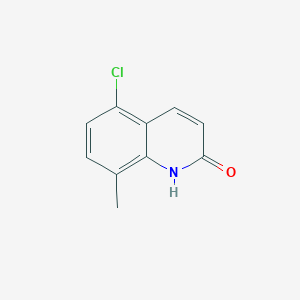

Molecular Structure Analysis

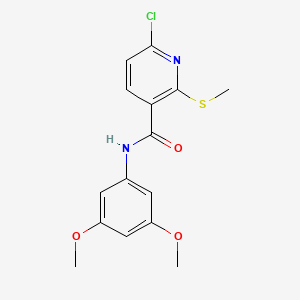

The molecular structure of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is represented by the linear formula C15H11N5O6S . The InChI code for this compound is 1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;10-7 (11)4-1-5 (8 (12)13)3-6 (2-4)9 (14)15/h1-4H, (H3,10,11);1-3H, (H,10,11) .Physical And Chemical Properties Analysis

The physical form of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is solid . The molecular weight of the compound is 389.35 .Aplicaciones Científicas De Investigación

Coordination Polymers and Complexes

The synthesis and structure elucidation of coordination polymers involving 3,5-dinitrobenzoic acid reveal its potential in forming diverse metal-organic frameworks (MOFs). These complexes exhibit solvent-dependent self-assembly, leading to various recognition patterns and structures that incorporate the solvent molecules into the crystal lattice. Such coordination polymers and complexes find applications in catalysis, gas storage, and separation technologies due to their unique structural properties (Pedireddi & Varughese, 2004).

Antitubercular Agents

Research into antituberculosis agents has identified derivatives of 3,5-dinitrobenzoic acid as promising compounds. These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cell lines underline their potential as effective antitubercular drugs (Karabanovich et al., 2016).

Chemical Synthesis and Modification

The versatility of 3,5-dinitrobenzoic acid extends to the synthesis of non-symmetrical derivatives, such as amines, ethers, and sulfides, showcasing its utility in organic synthesis. These compounds can be tailored for various applications, including the development of new materials, pharmaceuticals, and chemical intermediates (Barker et al., 2008).

Chemiluminescence Studies

Investigations into sulfanyl-substituted bicyclic dioxetanes derived from 3,5-dinitrobenzoic acid derivatives have contributed to our understanding of chemiluminescence. These studies provide insights into the mechanisms of light emission and the potential for developing novel chemiluminescent probes for analytical and bioanalytical applications (Watanabe et al., 2010).

Green Chemistry Applications

The conversion of alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids under microwave irradiation represents an environmentally friendly approach in organic synthesis. This method highlights the role of 3,5-dinitrobenzoic acid in promoting green chemistry practices by minimizing hazardous by-products (Sonkar et al., 2022).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that 3,5-dinitrobenzoic acid is used by chemists to identify alcohol components in esters . The compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.

Biochemical Pathways

3,5-dinitrobenzoic acid is known to be involved in the identification of various organic substances, especially alcohols, by derivatization . This suggests that the compound may interact with biochemical pathways involving these substances.

Propiedades

IUPAC Name |

(4-cyanophenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7(4-2-6)12-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUDPOTSLWXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)